molecular formula C12H10O2 B178332 8-Methyl-1-naphthoic acid CAS No. 19310-98-6

8-Methyl-1-naphthoic acid

Cat. No. B178332
CAS RN: 19310-98-6
M. Wt: 186.21 g/mol
InChI Key: FLBHUCKQJRXXQB-UHFFFAOYSA-N
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Description

8-Methyl-1-naphthoic acid is an organic compound that is a derivative of naphthoic acid . It has a similar structure to naphthoic acid, with an additional methyl group attached .


Synthesis Analysis

The synthesis of 8-Methyl-1-naphthoic acid involves several steps. One method involves the use of 1-acetonaphthone, DMSO, I2, and chlorobenzene solvent . The reaction is carried out at 130 °C for 3 hours, followed by the addition of TBHP and further reaction at 130 °C for 3 hours .


Molecular Structure Analysis

The molecular formula of 8-Methyl-1-naphthoic acid is C12H10O2 . It has a molecular weight of 186.21 g/mol . The structure consists of a naphthalene ring with a carboxylic acid group and a methyl group attached .


Chemical Reactions Analysis

8-Methyl-1-naphthoic acid can participate in various chemical reactions. For example, it can undergo C-H activation reactions . More research is needed to fully understand the range of reactions it can participate in .


Physical And Chemical Properties Analysis

8-Methyl-1-naphthoic acid has several notable physical and chemical properties. It has a molecular weight of 186.21 g/mol, a XLogP3-AA of 3.1, and a topological polar surface area of 37.3 Ų . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .

Scientific Research Applications

Application 1: Preparation of Perinaphthenones

  • Summary of the Application: 1-Naphthoic acid can be used as a reactant to prepare Perinaphthenones .
  • Methods of Application: This involves dehydrative annulation with alkynes in the presence of a rhodium catalyst .
  • Results or Outcomes: The specific outcomes or quantitative data are not provided in the source, but the process is used to create Perinaphthenones .

Application 2: Synthesis of Isocoumarin Derivatives

  • Summary of the Application: 1-Naphthoic acid can be used to synthesize Isocoumarin derivatives .
  • Methods of Application: This involves reacting with 2-butyne via aerobic oxidative cyclization using a Rhodium catalyst .
  • Results or Outcomes: The specific outcomes or quantitative data are not provided in the source, but the process is used to create Isocoumarin derivatives .

Application 3: Preparation of N-Methoxy-N-methyl-1-naphthalenecarboxamide

  • Summary of the Application: 1-Naphthoic acid can be used to prepare N-Methoxy-N-methyl-1-naphthalenecarboxamide .
  • Methods of Application: This involves reacting with N, O-dimethylhydroxylamine and phosphorus trichloride .
  • Results or Outcomes: The specific outcomes or quantitative data are not provided in the source, but the process is used to create N-Methoxy-N-methyl-1-naphthalenecarboxamide .

Application 4: Synthesis of 1,4-Dihydro-1-naphthalenecarboxylic acid

  • Summary of the Application: 1-Naphthoic acid can be used to synthesize 1,4-Dihydro-1-naphthalenecarboxylic acid .
  • Methods of Application: This involves Birch reduction .
  • Results or Outcomes: The specific outcomes or quantitative data are not provided in the source, but the process is used to create 1,4-Dihydro-1-naphthalenecarboxylic acid .

Application 5: Synthesis of Pharmaceuticals, Photochemicals, Plant Growth Hormones, Dyes and Other Organic Compounds

  • Summary of the Application: 1-Naphthoic acid is used as an intermediate for the synthesis of pharmaceuticals, photochemicals, plant growth hormones, dyes and other organic compounds .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The specific outcomes or quantitative data are not provided in the source, but the process is used to create a variety of organic compounds .

Application 6: Synthesis of Derivatives of 1,8-Naphthalimide

  • Summary of the Application: 1-Naphthoic acid can be used to synthesize derivatives of 1,8-Naphthalimide .
  • Methods of Application: This involves an aromatic nucleophilic substitution reaction .
  • Results or Outcomes: All of these derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents . These unique features, long emission wavelength, high solubility, and high stability in difference pH media, will allow these derivative to be used as excellent labeling reagents in the biological system .

Safety And Hazards

8-Methyl-1-naphthoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin, eyes, or clothing .

Future Directions

The future directions for research on 8-Methyl-1-naphthoic acid could involve further exploration of its synthesis, chemical reactions, and mechanism of action. Additionally, more research is needed to fully understand its physical and chemical properties, as well as its safety and hazards . The potential applications of 8-Methyl-1-naphthoic acid in various fields, such as medicine or materials science, could also be explored .

properties

IUPAC Name

8-methylnaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-8-4-2-5-9-6-3-7-10(11(8)9)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBHUCKQJRXXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344563
Record name 8-Methyl-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-1-naphthoic acid

CAS RN

19310-98-6
Record name 8-Methyl-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19310-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methyl-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methylnaphthalene-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
J CASON, JD Wordie - The Journal of Organic Chemistry, 1950 - ACS Publications
… Our best preparation of 8-methyl-1 -naphthoic acid utilizes 1,8-naphthalide, but it was prepared by another method on account of the difficult accessibility of 1,8-naphthaldehydic acid. …
Number of citations: 11 pubs.acs.org
RC Fuson, G Munn - Journal of the American Chemical Society, 1949 - ACS Publications
… alloy and sodium hydroxide3 produced a tetrahydro-8-methyl-1 -naphthoic acid, a … A Clemmensen reduction of 1,8-naphthaldehydic acid afforded a low yield of 8-methyl-1naphthoic acid…
Number of citations: 21 pubs.acs.org
T Fujita, K Koshimizu, K Kawazu… - Bulletin of the …, 1960 - repository.kulib.kyoto-u.ac.jp
The plant growth activities of substituted 1-naphthoic and hydro-1-naphthoic acids,. and a-alkylphenylacetic and 1, 2-benzocyclene-3-carboxylic acids are tested in pea straightgrowth …
Number of citations: 10 repository.kulib.kyoto-u.ac.jp
H Gilman, DA Shirley - Journal of the American Chemical Society, 1949 - ACS Publications
… alloy and sodium hydroxide3 produced a tetrahydro-8-methyl-1 -naphthoic acid, a … A Clemmensen reduction of 1,8-naphthaldehydic acid afforded a low yield of 8-methyl-1naphthoic acid…
Number of citations: 89 pubs.acs.org
N Pourahmady, EH Vickery… - The Journal of Organic …, 1982 - ACS Publications
… other than some expected yield decrease through steric interference from peri substitution, and we initially hoped that hydrogenolysis3b of 1 would provide 8-methyl-1naphthoic acid(…
Number of citations: 13 pubs.acs.org
J CASON, JD Wordie - The Journal of Organic Chemistry, 1950 - ACS Publications
618 JAMBS CASON AND JD WORDIB end with the Grignard reagent II, although para-substitution of the 8-methyl-1-naphthyl group might be encountered (5). In the present work, a …
Number of citations: 17 pubs.acs.org
K Bowden, KDF Ghadir - Journal of the Chemical Society, Perkin …, 1990 - pubs.rsc.org
… 5.9; lo cf: the pKa value of 8-methyl-1naphthoic acid (5.99).’ Thus, 8-phenyl- 1-naphthoic acid is considerably weaker than might be expected, ie ApK, ~ 0 . 9 . …
Number of citations: 3 pubs.rsc.org
JH Gardner, JR Stevens - Journal of the American Chemical …, 1949 - ACS Publications
… alloy and sodium hydroxide3 produced a tetrahydro-8-methyl-1 -naphthoic acid, a … A Clemmensen reduction of 1,8-naphthaldehydic acid afforded a low yield of 8-methyl-1naphthoic acid…
Number of citations: 6 pubs.acs.org
RFC Brown, FW Eastwood… - Australian Journal of …, 1989 - CSIRO Publishing
… mercuration/decarboxylation and bromination5 to give 8-bromo-1-naphthoic acid, and then lithio-de-bromination (BuLi) followed by methylation (MeI) to give 8-methyl-1-naphthoic acid (…
Number of citations: 7 www.publish.csiro.au
T Fujita, K Koshimizu, T Mitsui - Tetrahedron, 1966 - Elsevier
The UV absorption spectra of the 1-naphthoic acids substituted at various positions by a halogen, methyl or nitro groups were measured in dioxan solution. The band position was …
Number of citations: 11 www.sciencedirect.com

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